Cas no 51323-43-4 ((3-(bromomethyl)phenyl)boronic acid)
(3-(bromomethyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromomethylphenylboronic acid
- 3-(Bromomethyl)benzeneboronic acid
- 3-Boronobenzyl bromide~3-(Bromomethyl)phenylboronic acid
- 3-(Bromomethyl)phenylboronic acid
- 3-(Bromomethyl)phenylboronic Acid (contains varying amounts of Anhydride)
- [3-(bromomethyl)phenyl]boronic acid
- M-(BROMOMETHYL)PHENYLBORONIC ACID
- 3-(Bromomethyl)benzeneboronic Acid (contains varying amounts of Anhydride)
- 3-Boronobenzyl bromide
- (3-(bromomethyl)phenyl)boronic acid
- (3-Bromomethylphenyl)boronic acid
- Boronic acid, [3-(bromomethyl)phenyl]-
- PubChem7782
- KSC594A4P
- 3-(bromomethyl)phenylboronicacid
- 3-Bromomethyl phenylboronic Acid
- 3-(Dihydroxyboryl)benzyl b
- 3-Bromomethylphenylboronicacid
- EN300-102960
- SCHEMBL723106
- A22560
- DTXSID60378333
- AC-24798
- AM20050341
- AKOS005254510
- 3-(Bromomethyl)phenylboronic acid, 90%
- AB09478
- GS-6831
- ATRFDLFMCLYROQ-UHFFFAOYSA-N
- 51323-43-4
- SY015043
- 3-(bromomethyl)phenyl boronic acid
- 3-Bromo-methylbenzene boronic acid
- B3814
- MFCD01632207
- FT-0639986
- 3-(Bromomethyl)phenylboronic acid,98%
- BBL103741
- DB-010544
- STL557551
-
- MDL: MFCD01632207
- Inchi: 1S/C7H8BBrO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2
- InChI Key: ATRFDLFMCLYROQ-UHFFFAOYSA-N
- SMILES: BrCC1C=CC=C(B(O)O)C=1
- BRN: 3246618
Computed Properties
- Exact Mass: 213.98000
- Monoisotopic Mass: 213.98
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: powder
- Density: 1.57
- Melting Point: 224-228 °C
- Boiling Point: 359.1℃ at 760 mmHg
- Flash Point: 171 ºC
- Refractive Index: 1.582
- PSA: 40.46000
- LogP: 0.26130
- Solubility: Insoluble
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
(3-(bromomethyl)phenyl)boronic acid Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Safety Term:S26
- Packing Group:II
- HazardClass:8
- PackingGroup:III
- Storage Condition:2-8°C
- Packing Group:II
- Risk Phrases:R36/37/38
(3-(bromomethyl)phenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(3-(bromomethyl)phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077636-1g |
3-Bromomethylphenylboronic acid |
51323-43-4 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 077636-5g |
3-Bromomethylphenylboronic acid |
51323-43-4 | 95% | 5g |
£29.00 | 2022-03-01 | |
| Fluorochem | 077636-10g |
3-Bromomethylphenylboronic acid |
51323-43-4 | 95% | 10g |
£54.00 | 2022-03-01 | |
| Fluorochem | 077636-25g |
3-Bromomethylphenylboronic acid |
51323-43-4 | 95% | 25g |
£110.00 | 2022-03-01 | |
| Alichem | A019110014-25g |
3-Bromomethylphenylboronic acid |
51323-43-4 | 97% | 25g |
$162.24 | 2023-09-01 | |
| Alichem | A019110014-100g |
3-Bromomethylphenylboronic acid |
51323-43-4 | 97% | 100g |
$397.80 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B119995-100g |
(3-(bromomethyl)phenyl)boronic acid |
51323-43-4 | 97% | 100g |
¥2799.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B119995-1g |
(3-(bromomethyl)phenyl)boronic acid |
51323-43-4 | 97% | 1g |
¥59.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B119995-25g |
(3-(bromomethyl)phenyl)boronic acid |
51323-43-4 | 97% | 25g |
¥899.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B119995-5g |
(3-(bromomethyl)phenyl)boronic acid |
51323-43-4 | 97% | 5g |
¥239.90 | 2023-09-04 |
(3-(bromomethyl)phenyl)boronic acid Suppliers
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Erigene Bakangura,David Fournier,Fanny Coumes,Patrice Woisel,Daniel Grande,Benjamin Le Droumaguet Polym. Chem. 2022 13 2907
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Additional information on (3-(bromomethyl)phenyl)boronic acid
Introduction to (3-(bromomethyl)phenyl)boronic Acid (CAS No. 51323-43-4)
(3-(bromomethyl)phenyl)boronic acid), identified by its Chemical Abstracts Service number CAS No. 51323-43-4, is a significant compound in the field of organic synthesis and pharmaceutical development. This compound, characterized by its boronic acid functional group and a bromomethyl substituent on a phenyl ring, has garnered considerable attention due to its versatile applications in cross-coupling reactions and drug discovery.
The structure of (3-(bromomethyl)phenyl)boronic acid consists of a benzene ring substituted with a bromomethyl group at the 3-position and a boronic acid moiety. This unique arrangement makes it an excellent intermediate for Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic molecules, including pharmaceuticals. The boronic acid group facilitates the formation of carbon-carbon bonds, while the bromomethyl group provides a reactive site for further functionalization.
In recent years, the demand for efficient and selective synthetic methodologies has led to extensive research on boronic acids and their derivatives. The use of (3-(bromomethyl)phenyl)boronic acid in these reactions has been particularly noteworthy. For instance, studies have demonstrated its utility in the preparation of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs). The ability to introduce diverse substituents via cross-coupling reactions makes this compound invaluable for medicinal chemists.
One of the most compelling aspects of (3-(bromomethyl)phenyl)boronic acid is its role in the development of novel therapeutic agents. Researchers have leveraged its reactivity to synthesize small molecules with potential applications in oncology, neurology, and anti-inflammatory therapies. For example, recent studies have highlighted its use in generating inhibitors of specific enzyme targets, which have shown promise in preclinical models. These findings underscore the importance of this compound in advancing drug discovery efforts.
The synthesis of (3-(bromomethyl)phenyl)boronic acid typically involves the bromination of a phenylboronic acid derivative followed by methylation. This approach ensures high yield and purity, making it suitable for industrial-scale production. Additionally, advances in catalytic systems have improved the efficiency of these reactions, reducing the need for harsh conditions and minimizing byproduct formation.
The pharmaceutical industry has been particularly keen on exploring new applications for this compound. Its incorporation into drug candidates has led to several patents and clinical trials. For instance, derivatives of (3-(bromomethyl)phenyl)boronic acid have been investigated for their ability to modulate protein-protein interactions, which is a critical mechanism in many diseases. These investigations highlight the compound's potential as a building block for next-generation therapeutics.
Beyond pharmaceuticals, (3-(bromomethyl)phenyl)boronic acid finds applications in materials science and agrochemicals. Its reactivity allows for the creation of novel polymers and coatings with enhanced properties. In agrochemicals, it has been used to develop pesticides with improved efficacy and reduced environmental impact. These diverse applications underscore the compound's versatility and importance across multiple scientific disciplines.
The future prospects for (3-(bromomethyl)phenyl)boronic acid are promising, with ongoing research aimed at expanding its utility further. Innovations in synthetic chemistry and catalysis are expected to unlock new possibilities for this compound. As the field continues to evolve, it is likely that we will see more sophisticated applications emerge, reinforcing its role as a cornerstone of modern chemical synthesis.
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